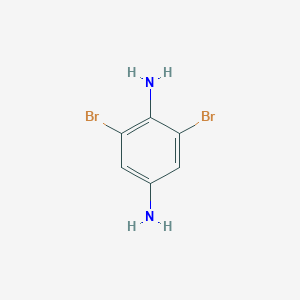

2,6-Dibromobenzene-1,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXNGYGWQMXMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349565 | |

| Record name | 2,6-dibromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29213-03-4 | |

| Record name | 2,6-Dibromo-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromo-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 2,6 Dibromobenzene 1,4 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,6-Dibromobenzene-1,4-diamine possesses two primary amino groups, which are strong activating groups, and two bromine atoms, which are deactivating. msu.edu The amino groups direct incoming electrophiles to the positions ortho and para to them. In this molecule, the positions ortho to the amino groups (positions 3 and 5) are the only available sites for substitution. However, the strong electron-donating nature of the two amino groups makes the ring highly nucleophilic, and reactions like bromination can be difficult to control, often leading to multiple substitutions. msu.edu

Conversely, nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires harsh conditions unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org In this compound, the presence of the electron-donating amino groups disfavors traditional SNAr reactions. For substitution of the bromine atoms to occur via a nucleophilic mechanism, a different pathway, such as one involving a benzyne (B1209423) intermediate or metal catalysis, is typically required. Research into the nucleophilic substitution of similarly structured dibromo compounds shows that reactivity is highly dependent on the specific nucleophile and reaction conditions, with some reactions leading to mono- or di-substituted products while others fail to react. mdpi.comresearchgate.netresearchgate.net

Formation of Imine Derivatives and Schiff Bases from Diamine Functionality

The primary amino groups of this compound are nucleophilic and readily react with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. mdpi.combohrium.com This transformation is a cornerstone of its derivatization chemistry.

Condensation Reactions with Carbonyl Compounds

The formation of Schiff bases from this compound proceeds via a condensation reaction, where the two amino groups react with two equivalents of a carbonyl compound, eliminating water to form two carbon-nitrogen double bonds (C=N). vanderbilt.edulibretexts.org These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes with the addition of an acid catalyst to facilitate the dehydration step. researchgate.netscience.org.ge

For instance, the condensation of o-phenylenediamines with various dicarbonyl compounds is a well-established method for synthesizing quinoxaline (B1680401) derivatives. sapub.orgchim.it Similarly, reacting this compound with appropriate aldehydes or ketones yields bis-imine products. This reactivity has been exploited to create complex ligands for metal coordination and to synthesize monomers for porous organic polymers. researchgate.netdiva-portal.org

Structural Analysis of Imine Linkages

The newly formed imine linkages are characterized by a double bond between the carbon and nitrogen atoms. The stereochemistry around this bond is typically of the E-configuration due to steric considerations. The structural confirmation of these Schiff base derivatives is routinely accomplished using a suite of spectroscopic techniques.

Infrared (IR) spectroscopy is used to confirm the formation of the imine bond, which displays a characteristic stretching vibration (νC=N) typically in the range of 1604-1630 cm⁻¹. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, confirming the disappearance of the primary amine protons and the appearance of the imine proton signal (CH=N). mdpi.comresearchgate.net In some cases, single-crystal X-ray diffraction is employed to unambiguously determine the three-dimensional molecular structure, providing precise bond lengths and angles and confirming the planarity and configuration of the imine linkage. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions Involving Bromine Substituents

The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental for extending the aromatic framework and synthesizing complex molecules and polymers.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. organic-chemistry.org This reaction involves the coupling of the aryl bromide (this compound) with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN.sumitomo-chem.co.jp

This reaction allows for the sequential or simultaneous replacement of the bromine atoms with various aryl or heteroaryl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. beilstein-journals.orgmdpi.com This strategy has been successfully employed in the synthesis of porous organic polymers (POPs), where this compound acts as a building block, and the Suzuki coupling reaction creates a robust, porous network. nsysu.edu.tw

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide Partner | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-100 | Moderate to High |

| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

| Aryl Chloride | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | High |

| Aryl Triflate | Arylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | CsF | THF | Room Temp. | Moderate to High |

This table presents generalized conditions. Actual results vary based on specific substrates and ligands.

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling reaction is the method of choice for forming a bond between an aryl halide and a terminal alkyne, creating an aryl-alkyne motif. walisongo.ac.id The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which also serves as the solvent. rsc.orgrsc.org

Using this compound as the substrate, this reaction enables the introduction of two alkyne units onto the benzene (B151609) ring. nih.gov The resulting di-alkynylated products are valuable precursors for conjugated microporous polymers (CMPs) and other functional materials with applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net The reaction conditions are generally mild, and a wide range of terminal alkynes can be used, allowing for significant diversification of the molecular structure. researchgate.net

Table 2: Typical Parameters for Sonogashira Coupling

| Halide Partner | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF or DMF | Room Temp. to 70 |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Piperidine/DBU | DMF | 80-120 |

| Aryl Iodide | Terminal Alkyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 60 |

| Aryl Bromide | Terminal Alkyne | NiCl₂(dppp) | Zn, PPh₃ | Pyridine | 50 |

This table illustrates common parameter ranges for the Sonogashira reaction.

Exploration of Other Cross-Coupling Methodologies (e.g., Heck, Negishi, Buchwald-Hartwig)

The two bromine atoms on the this compound scaffold serve as versatile handles for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. These methodologies are fundamental for elaborating the core structure, enabling the synthesis of complex molecules for materials science and pharmaceutical applications.

Heck Reaction: The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes. rsc.org For this compound, this reaction would allow for the introduction of vinyl groups at the bromo-positions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. rsc.orgwikipedia.org While specific examples with this exact diamine are not prevalent in literature, the reaction is broadly applicable to aryl bromides, suggesting its feasibility. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would need optimization to achieve high yields and selectivity for mono- or di-substituted products. frontiersin.org

Negishi Coupling: The Negishi coupling is a powerful tool for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. illinois.eduresearchgate.net This reaction could be employed to arylate or alkylate the this compound core. The process involves an oxidative addition of the C-Br bond to the Pd(0) center, followed by a transmetalation step with the organozinc compound and subsequent reductive elimination. illinois.edu This methodology offers a route to derivatives with extended π-conjugated systems by coupling the diamine with aryl-zinc reagents.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org While the starting molecule is already a diamine, this reaction could be used to introduce further nitrogen-based substituents at the bromine positions, leading to polyamine structures. Alternatively, it could be used to synthesize the parent compound's derivatives if one of the amino groups were protected and the other functionalized. The reaction is crucial for synthesizing complex N-heteroacenes and other materials for organic electronics. ncsu.edu The choice of palladium precursor, ligand, and base is critical for achieving high efficiency. beilstein-journals.org

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst/Ligand System (Typical) | Potential Product | Significance |

|---|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | 2,6-Distyrylbenzene-1,4-diamine | Introduction of vinyl functionalities for polymerization or further functionalization. |

| Negishi Coupling | Organozinc (e.g., PhZnCl) | Pd(PPh₃)₄ or PdCl₂(dppf) | 2,6-Diphenylbenzene-1,4-diamine | C-C bond formation to create extended π-systems for electronic materials. |

| Buchwald-Hartwig Amination | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP or Xantphos | N²,N⁶-Diphenylbenzene-1,2,4,6-tetraamine | Synthesis of complex polyamines and nitrogen-rich materials. organic-chemistry.orgncsu.edu |

Cyclocondensation and Annulation Reactions for Heterocyclic Scaffolds

Cyclocondensation and annulation reactions are cornerstone strategies for constructing heterocyclic rings. However, the specific regiochemistry of the functional groups on the starting material is critical. For this compound, its 1,4-diamine (para-diamine) arrangement imposes significant constraints on the types of fused heterocyclic systems that can be formed directly on the benzene ring, as many common annulations require a 1,2-diamine (ortho-diamine) configuration.

The synthesis of the benzimidazole (B57391) ring system classically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid, aldehyde, or their derivatives. scirp.orgeijppr.comorganic-chemistry.orgmdpi.com This reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and dehydration (or oxidation in the case of aldehydes).

Given that this compound is a para-diamine, the two amino groups are not positioned correctly for the direct intramolecular cyclization required to form a fused five-membered imidazole (B134444) ring onto the parent benzene core. Therefore, it is not a suitable precursor for the direct, one-step synthesis of a benzimidazole derivative via this common pathway. Formation of such a system would necessitate multi-step modifications to introduce a reactive functional group ortho to one of the existing amines.

Similar to benzimidazole synthesis, the formation of other key nitrogen- and sulfur-containing fused heterocycles is also highly dependent on the precursor's substitution pattern.

Benzothiadiazoles: The synthesis of 2,1,3-benzothiadiazoles typically requires the reaction of an ortho-phenylenediamine with a sulfur-containing reagent like thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). mdpi.comrsc.org For example, 4,7-dibromo-2,1,3-benzothiadiazole (B82695) is prepared from 3,6-dibromo-1,2-phenylenediamine. rsc.org The 1,4-arrangement of the amino groups in this compound makes it unsuitable for this direct cyclization.

Quinoxalines: Quinoxalines are bicyclic heterocycles formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil). sapub.orgchim.it The reaction relies on the adjacent positioning of the two amino groups to form the six-membered pyrazine (B50134) ring. The synthesis of 5,8-dibromo-2-methylquinoxaline, for instance, starts from 3,6-dibromobenzene-1,2-diamine. Consequently, this compound cannot be used as a direct precursor for quinoxaline synthesis.

Benzotriazoles: The formation of a benzotriazole (B28993) ring involves the diazotization of one amino group of an ortho-phenylenediamine with nitrous acid (generated in situ from sodium nitrite (B80452) and acetic acid), followed by intramolecular cyclization onto the adjacent amino group. gsconlinepress.comijcrt.orgijariie.com This process is fundamentally restricted to 1,2-diamines, precluding the use of this compound for direct benzotriazole synthesis.

While direct annulation to the parent ring is limited, this compound is a valuable building block for constructing larger, electronically active molecules and polymers where it acts as a central core or a repeating unit. The electronic properties of the resulting materials can be systematically tuned by leveraging the reactivity of the amine and bromo functionalities.

The electron-donating amino groups and the ortho-bromo substituents significantly influence the electronic structure (e.g., HOMO-LUMO levels) and molecular geometry of any larger system incorporating this diamine. The bulky bromine atoms can induce a twist in the molecular backbone of a polymer or oligomer, which in turn affects π-π stacking in the solid state and, consequently, charge transport properties.

The bromine atoms are excellent reactive sites for post-functionalization using cross-coupling reactions (as discussed in 3.3.3). This allows for the extension of π-conjugation by attaching various aromatic or heterocyclic units. For instance, coupling with thiophene (B33073), benzothiadiazole, or other electron-deficient heterocycles can create donor-acceptor (D-A) structures. researchgate.net Such structures are known to have smaller HOMO-LUMO gaps, leading to red-shifted absorption and emission spectra, which is a key strategy in designing materials for organic electronics like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.netacs.org The ability to selectively functionalize the bromo-positions provides a clear pathway to designing fused heterocyclic systems with tailored optoelectronic characteristics.

Table 2: Hypothetical Design of Fused Systems with Tunable Properties

| Derivatization Strategy | Reagents/Reaction | Resulting Moiety | Expected Impact on Electronic Properties |

|---|---|---|---|

| Extension with Electron-Donating Units | Thiophene-boronic acid / Suzuki Coupling | Diamine core flanked by thiophene units | Raise HOMO level, potentially decrease band gap, enhance hole-transporting properties. |

| Extension with Electron-Accepting Units | Benzothiadiazole-boronic acid / Suzuki Coupling | D-A-D structure with central diamine donor | Lower LUMO level, significantly reduce band gap, induce intramolecular charge transfer (ICT). researchgate.net |

| Polymerization via C-N Coupling | Dihalo-aromatic monomer / Buchwald-Hartwig Amination | Conjugated polymer with diamine repeating unit | Formation of a high molecular weight material with electronic properties tunable via the co-monomer. |

Applications in Advanced Materials Science and Engineering

Role as a Monomer in Polymerization and Oligomerization Reactions

2,6-Dibromobenzene-1,4-diamine serves as a critical monomer in the synthesis of various polymers and oligomers. The presence of reactive amine and bromo- functionalities allows for its incorporation into diverse polymer backbones through various polymerization techniques.

Synthesis of Conjugated Polymers and Copolymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are of great interest for their electronic and optical properties. chalmers.se this compound can be utilized in the synthesis of such polymers. For instance, it can undergo condensation reactions with diketones to form quinoxaline-based polymers. chalmers.se The resulting polymers can exhibit desirable properties for applications in organic photovoltaics.

Furthermore, this diamine is a key starting material for creating more complex monomers used in polymerization. For example, it is a precursor in the synthesis of 3,6-dibromobenzene-1,2-diamine, which is then used to create monomers for donor-acceptor type conjugated polymers. researchgate.netresearchgate.netrsc.orgresearchgate.net These polymers are designed to have specific electronic properties, such as narrow bandgaps, which are crucial for applications like near-infrared absorbing materials. metu.edu.tr Palladium-catalyzed polymerization reactions, such as Stille and Suzuki coupling, are commonly employed to create these copolymers. researchgate.netasianpubs.org

Incorporation into Aromatic Polyimides and Related High-Performance Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net While direct incorporation of this compound into polyimides is not extensively detailed in the provided results, the broader class of aromatic diamines is fundamental to polyimide synthesis. researchgate.netgoogle.com The general structure of this compound suggests its potential as a monomer to introduce bromine atoms into the polyimide structure, which could enhance flame retardancy or serve as sites for further functionalization. The synthesis of high-performance polymers often involves the use of specialized monomers to achieve desired properties.

Control of Polymer Architecture and Molecular Weight

The control of polymer architecture and molecular weight is crucial for tailoring the properties of the final material. In polymerization reactions, the choice of monomers, catalysts, and reaction conditions plays a significant role in determining these characteristics. While specific studies detailing the control of polymer architecture and molecular weight using this compound as the sole variable were not found, the principles of polymerization suggest that its reactivity and stoichiometry would be key factors. For instance, in step-growth polymerization, the purity of the monomers, including diamines like this compound, is critical for achieving high molecular weights. tue.nl The bifunctional nature of this diamine allows for the formation of linear polymer chains.

Precursor for Organic Electronic Materials

The derivatives of this compound are instrumental in the development of organic electronic materials, which are utilized in a variety of devices.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) based on Derived Structures

Materials derived from brominated diamines have shown potential in organic electronics. smolecule.com For instance, derivatives of similar brominated diamines are used to synthesize compounds for organic light-emitting diodes (OLEDs). worktribe.com The resulting materials can exhibit aggregation-induced emission, a desirable property for efficient light emission in the solid state. worktribe.com The general structural features of this compound make it a plausible precursor for molecules that could be used in the emissive or charge-transporting layers of OLEDs and organic field-effect transistors (OFETs). mdpi.comresearchgate.net The development of novel π-conjugated organic materials, for which this diamine is a building block, is a key area of research for both academic and commercial applications in OLEDs and OFETs. worktribe.com

Investigation of Charge Transport and Luminescence Properties in Derived Polymers

The charge transport and luminescence properties of polymers are fundamental to their performance in electronic devices. Polymers derived from precursors like this compound are investigated for these properties. For example, copolymers incorporating units derived from similar diamines are studied for their charge-transport characteristics in field-effect transistors, where they can behave as p-type semiconductors. rsc.org The investigation of charge transport in conducting polymers is a broad field of study. escholarship.orgkyushu-u.ac.jp The luminescence properties of derived polymers are also a key area of research, with studies focusing on their potential as blue emitters for OLEDs. worktribe.com The electronic and optical properties of such polymers can be tuned by modifying the chemical structure of the monomers. acs.org

Fabrication of Functional Coatings and Thin Films

While direct research on functional coatings derived exclusively from this compound is limited, the broader class of substituted phenylenediamines has been explored for creating protective and functional surfaces. These coatings are often fabricated through techniques such as spin coating, drop casting, or electropolymerization, which allow for the deposition of thin, uniform films onto various substrates. nsf.govnanotechunn.comresearchgate.net

The fabrication of functional coatings often involves the polymerization of the diamine monomer with other co-monomers to achieve the desired properties. For instance, polyaniline and its derivatives are well-known for their use in corrosion-resistant coatings. nsf.gov In a study on polyaniline analogues, polymers were synthesized by the Buchwald-Hartwig coupling reaction of 2,5-dimethyl-1,4-phenylenediamine (B181756) with various dibrominated monomers. nsf.gov These polymers were then solution-cast to form coatings on steel and tested for their corrosion protection efficiency. nsf.gov This suggests a viable pathway for utilizing this compound in similar applications. The resulting polymer solution can be applied to a substrate using methods like spin coating to ensure a uniform film. nsf.gov

The presence of the two bromine atoms in this compound is expected to significantly influence the properties of the resulting coatings. Bromine atoms can enhance the adhesion of the polymer to metal substrates and may also contribute to the barrier properties of the coating, preventing the ingress of corrosive agents. Furthermore, the bromine sites can be utilized for post-fabrication modification of the coating surface through reactions like Suzuki or Heck coupling, allowing for the introduction of other functional groups to impart properties such as hydrophobicity or biocompatibility.

The table below summarizes the performance of polyaniline analogue coatings, which can serve as a reference for the potential performance of coatings derived from this compound.

| Polymer | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current (Icorr) (μA/cm²) | Protection Efficiency (PE%) |

| PD1 (carbazole-based) | -326.7 ± 5.5 | 0.232 ± 0.05 | 92.6 |

| PD2 (phenothiazine-based) | -300.0 ± 6.6 | 0.129 ± 0.11 | 95.9 |

| PD3 (phenoxazine-based) | -343.7 ± 10.69 | 1.656 ± 0.16 | 47.6 |

| Polyaniline (PANI) | -366.7 ± 8.8 | 3.162 ± 0.14 | - |

Data sourced from a study on polyaniline analogues for corrosion protection. nsf.gov

Design of Photoactive and Redox-Active Materials

The unique electronic structure of this compound, featuring electron-donating amino groups and electron-withdrawing (by induction) yet π-donating bromine atoms, makes it an attractive monomer for the design of photoactive and redox-active materials. These materials are central to applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. semanticscholar.orgnih.govacs.org

The synthesis of such materials often involves the polymerization of the diamine with other π-conjugated co-monomers. For example, quinoxaline-based polymers, which are known for their electron-accepting properties, have been copolymerized with thiophene (B33073) units for use in OPVs. nih.gov In one study, 3,6-dibromo-1,2-phenylenediamine was a key intermediate in the synthesis of a quinoxaline-based monomer for photoactive polymers. nih.gov This highlights the potential of using brominated phenylenediamines to create donor-acceptor copolymers with tailored electronic properties for photovoltaic applications. The resulting polymers can be designed to have low bandgaps, which is crucial for efficient light harvesting in solar cells. nih.gov

Furthermore, polymers containing triphenylamine (B166846) units, which are known for their hole-transporting and electrochromic properties, have been synthesized from diamine monomers. semanticscholar.orgacs.org These polymers exhibit reversible oxidation states with distinct color changes, making them suitable for electrochromic "smart" windows and displays. semanticscholar.orgbldpharm.com The incorporation of this compound into such polymer backbones could lead to new electrochromic materials. The bromine atoms could influence the oxidation potentials and the stability of the resulting radical cations, thereby tuning the electrochromic performance. researchgate.net

The development of redox-active polymers is also crucial for energy storage applications. nih.govrsc.org While specific studies on this compound for this purpose are not prevalent, related phenylenediamine derivatives have been used to create redox-active polymers for battery electrodes. rsc.org The ability of the amino groups to undergo reversible oxidation and reduction is key to their function. The bromine substituents in this compound could modulate the redox potentials and enhance the stability of the polymer during charge-discharge cycles.

Structure-Property Relationships in Derived Advanced Materials

The performance of advanced materials derived from this compound is intrinsically linked to their molecular and supramolecular structure. The presence and positioning of the bromine and amine groups on the phenyl ring dictate the physicochemical properties of the resulting polymers, including their solubility, thermal stability, and optoelectronic characteristics.

The introduction of bulky substituents on a polymer backbone is a common strategy to enhance solubility and processability by disrupting chain packing. lookchem.com The two bromine atoms in the 2 and 6 positions of the diamine monomer would introduce significant steric hindrance, likely leading to amorphous polymers with good solubility in common organic solvents. This is a critical advantage for the fabrication of thin films and coatings from solution. acs.orgacs.org

The thermal stability of polymers is another crucial factor for their application in electronic devices. Aromatic polyamides and polyimides are known for their high thermal stability. semanticscholar.orgacs.orgresearchgate.netresearchgate.net Polymers derived from this compound are expected to exhibit good thermal resistance due to the rigidity of the aromatic backbone.

The table below presents the optical and electrochemical properties of some conjugated polymers based on different phenylenediamine derivatives, illustrating the tunability of these properties through structural modification.

| Polymer/Compound | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| Polyamide Ic | - | - | -0.47, -0.72, -1.13 (E_1/2 vs Ag/AgCl) | - | - |

| Conjugated Polymer 4 | - | - | -0.67, -1.05 (E_1/2 vs Ag/Ag+) | - | - |

| PQx2T | 350-460, 560-600 | - | -5.37 | -3.67 | 1.70 |

| PQx4T | 350-460, 560-600 | - | -5.17 | -3.46 | 1.71 |

| PQx6T | 350-460, 560-600 | - | -5.17 | -3.45 | 1.72 |

Data compiled from studies on various photoactive and redox-active polymers. semanticscholar.orgnih.govbldpharm.com

Coordination Chemistry and Supramolecular Assembly

2,6-Dibromobenzene-1,4-diamine as a Ligand in Metal Complexes

The presence of both electron-donating amino groups and bulky bromo substituents on the aromatic ring imparts specific coordination behaviors to this compound, allowing for its use as a carefully designed ligand in metal complexes.

The design of ligands is a fundamental aspect of coordination chemistry, as the ligand's structure dictates the geometry and properties of the resulting metal complex. uq.edu.au In this compound, the two amino (-NH₂) groups serve as Lewis base donor sites, capable of forming coordinate covalent bonds with electron-accepting transition metal centers. libretexts.org The relative 1,4- (para) positioning of these amino groups allows the molecule to act as a linear or angular bridging ligand, connecting two different metal centers.

The key design feature of this ligand is the presence of two bromine atoms at the 2- and 6-positions, ortho to one of the amino groups and meta to the other. These bulky substituents introduce significant steric hindrance around the adjacent amino group. This steric crowding can influence:

Coordination Geometry: It can prevent the formation of certain geometries or stabilize others. For example, it might favor a trans-coordination in a square planar or octahedral complex to minimize steric clash between ligands.

Ligand Conformation: The steric strain can cause the benzene (B151609) ring to twist relative to the coordination plane of the metal ion.

Reactivity: The steric bulk can protect the coordinated metal center from further reactions or guide the approach of incoming substrates in catalytic applications.

The coordination of this compound with transition metals can result in several coordination modes, depending on the reaction conditions and the nature of the metal ion. dergipark.org.tr

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | Only one of the two amino groups coordinates to a single metal center. This is less common unless one amino group is sterically inaccessible or electronically deactivated. | Pendant ligand on a metal complex. |

| Bidentate Bridging | Each amino group coordinates to a different metal center, allowing the ligand to act as a linker. | Formation of coordination polymers (1D, 2D, or 3D frameworks) or discrete polynuclear complexes like molecular squares or cages. usf.eduacs.org |

The synthesis of metal-organic complexes involving diamine ligands typically occurs through self-assembly processes where the ligand and a metal salt are combined in a suitable solvent. nih.gov Common synthetic methods include:

Solvothermal Synthesis: The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent. This method is often used to grow single crystals of coordination polymers suitable for X-ray diffraction analysis. dergipark.org.tr

Template-Directed Synthesis: A template molecule or ion is used to direct the formation of a specific complex, such as a macrocycle, which would not form in its absence. researchgate.net

Stepwise Assembly: Complex structures are built in a controlled, stepwise manner, which is particularly useful for creating heteroleptic (multi-ligand) systems. nih.gov

Once synthesized, the structural and physicochemical properties of the resulting complexes are determined using a variety of analytical techniques.

nih.govbohrium.com| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Provides precise information about bond lengths, bond angles, coordination geometry, and the overall 3D structure of the complex in the solid state. | |

| Infrared (IR) Spectroscopy | Confirms the coordination of the amino groups to the metal center by observing shifts in the N-H stretching and bending vibrations. |

The choice of the transition metal ion is crucial as its intrinsic properties—such as ionic radius, preferred coordination number, and coordination geometry (e.g., square planar for Pd(II), tetrahedral for Zn(II), or octahedral for Co(III) and Ni(II))—profoundly influence the final structure. libretexts.orgresearchgate.net For instance, a metal ion that prefers a 90° angle between ligands (like square planar Pd(II)) will direct the assembly differently than one that prefers tetrahedral or octahedral geometries. acs.org

The metal center can affect the this compound ligand in several ways:

Conformational Changes: The coordination to a metal ion can lock the ligand into a specific conformation. The interaction between the metal's d-orbitals and the ligand's molecular orbitals can lead to adjustments in bond angles and dihedral angles to achieve the most stable electronic configuration. lu.se

Electronic Properties: Coordination to a metal center withdraws electron density from the ligand, which can alter the reactivity of the aromatic ring and the remaining uncoordinated functional groups.

Redox Activity: The metal ion can make the ligand more or less susceptible to oxidation or reduction. In some cases, the metal ion itself may undergo a change in oxidation state upon complexation. researchgate.net

Construction of Metal-Organic Frameworks (MOFs) and Coordination Cages (MOCs)

Coordination-driven self-assembly, which combines metal ions with organic linkers, is a primary method for creating extended porous structures known as Metal-Organic Frameworks (MOFs) or discrete, self-assembled coordination complexes like Metal-Organic Cages (MOCs). nih.govlu.selu.se

The outcome of a self-assembly process—whether it yields a discrete cage or an extended framework—is largely determined by the geometry of the building blocks. usf.edulu.se

Polymeric Architectures (MOFs): When a bridging ligand like this compound is combined with metal ions or metal clusters (known as secondary building units or SBUs) that have multiple available coordination sites, extended 1D, 2D, or 3D networks can form. researchgate.net The final topology of the MOF is dictated by the connectivity of the ligand and the geometry of the SBU. researchgate.net The steric bulk of the bromine atoms in the this compound ligand could be exploited to control the pore size and shape within the resulting framework.

Discrete Architectures (MOCs): The formation of discrete cages is often achieved by using metal ions that are "capped" with ancillary ligands, leaving only a limited number of coordination sites available in specific geometric arrangements (e.g., cis-protected square planar metals offering 90° angles). usf.edu When these capped metal corners are combined with ditopic ligands of appropriate length and angle, the assembly process terminates to form a finite, cage-like structure. lu.selu.se The 1,4-disposition of the amino groups in this compound makes it a suitable linear linker for constructing box-like or prismatic cages.

Supramolecular coordination cages can be classified based on the number of different ligands they contain. lu.se

Homoleptic Cages: These cages are assembled from only one type of organic ligand. lu.se For example, a reaction between a cis-capped Pd(II) complex and this compound (or a derivative thereof) could potentially yield a [Pd₂(L)₄]⁴⁺ type cage, where 'L' is the diamine ligand. rsc.org

Heteroleptic Cages: These more complex structures are assembled from two or more different types of ligands. lu.se The synthesis of a single heteroleptic cage is challenging because a mixture of ligands and metal ions often results in a statistical mixture of various homoleptic and heteroleptic species. lu.se To overcome this, strategies are employed to favor the formation of a specific heteroleptic product. These strategies include:

Shape-Complementary Ligands: Combining ligands with different shapes or spatial arrangements that fit together perfectly within a specific cage geometry. lu.se

Stepwise Assembly: Introducing the different ligands sequentially to control the assembly pathway and kinetically trap a desired heteroleptic intermediate or final product. nih.gov

Integrative Self-Sorting: Designing ligands with specific functionalities that lead to the thermodynamic preference for a single heteroleptic species through cooperative effects. acs.org

The unique steric and electronic profile of this compound makes it a candidate for inclusion in such heteroleptic systems, where it could be paired with another ligand of a different length or with complementary functional groups to create multifunctional MOCs. rsc.org

Tunable Pore Size, Shape, and Accessibility in Self-Assembled Structures

The ability to control the pore characteristics of self-assembled materials is crucial for applications in areas such as molecular separation, storage, and catalysis. acs.orgmun.ca The dimensions and functionality of the constituent molecular units directly influence the resulting pore size and shape of the supramolecular framework. researchgate.netchemrxiv.org By incorporating linkers of varying lengths and geometries, the internal cavities of these materials can be systematically tuned. acs.org For instance, increasing the strut length of the organic linkers in a framework can lead to an incremental increase in the average pore size. acs.org The choice of solvent during synthesis can also impact the porosity of the final structure. acs.org

In the context of materials constructed with diamine-functionalized linkers, the specific geometry of the diamine plays a significant role. For example, the chelation effect, where a single ligand binds to a central atom at two or more points, is influenced by the size of the resulting ring, which in turn affects the stability and structure of the assembly. researchgate.net The inherent rigidity and defined geometry of this compound make it a candidate for creating predictable and stable porous networks. The strategic placement of its functional groups allows for controlled intermolecular interactions, which are key to designing materials with tailored pore accessibility. lu.se

Exploration of Hydrogen-Bonded Networks and Other Non-Covalent Interactions

Non-covalent interactions are the primary driving forces in the self-assembly of supramolecular structures. libretexts.org Hydrogen bonds, in particular, are highly directional and play a pivotal role in determining the final architecture of molecular assemblies. monash.edu In addition to hydrogen bonding, other interactions such as halogen bonding and π-π stacking contribute significantly to the stability and organization of these frameworks. researchgate.net

Role of Amine and Halogen Groups in Directing Supramolecular Architectures

The amine (-NH2) and halogen (in this case, bromine) groups of this compound are instrumental in guiding the formation of supramolecular structures. The amine groups are excellent hydrogen bond donors, readily interacting with acceptor sites on adjacent molecules. libretexts.org This directional hydrogen bonding is a powerful tool for creating ordered, extended networks. researchgate.net

Simultaneously, the bromine atoms can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. acs.org The ability of halogen atoms to act as hydrogen bond acceptors has also been recognized. acs.org This dual role of the functional groups on this compound allows for the creation of intricate and robust supramolecular architectures through a combination of hydrogen and halogen bonds.

Formation of Intermolecular Halogen-Halogen and Halogen-π Interactions

Beyond simple halogen bonding, the bromine atoms on this compound can engage in more complex intermolecular interactions. Halogen-halogen interactions, where close contacts occur between halogen atoms of neighboring molecules, are a recognized feature in the solid-state packing of halogenated compounds. mdpi.com These interactions are classified based on the geometry of the contact. mdpi.com

| Interaction Type | Description | Significance in Supramolecular Assembly |

|---|---|---|

| Halogen Bonding | An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.org | Directs the assembly of molecules into predictable architectures. acs.org |

| Halogen-Halogen Interactions | Close contacts between halogen atoms of adjacent molecules. mdpi.com | Contributes to the stability of the crystal lattice. mdpi.com |

| Halogen-π Interactions | An interaction between a halogen atom and the π-electron cloud of an aromatic ring. rsc.orgnih.gov | Influences the packing and orientation of molecules within the crystal structure. mdpi.comrsc.org |

Development of 2D and 3D Supramolecular Frameworks

The directional nature of both hydrogen and halogen bonds originating from the amine and bromo groups of this compound facilitates the construction of extended one-, two-, and three-dimensional frameworks. researchgate.netresearchgate.net The interplay of these non-covalent forces, along with other weak interactions like π-π stacking, dictates the dimensionality and topology of the resulting supramolecular structure. researchgate.net By carefully selecting complementary building blocks, it is possible to program the self-assembly process to yield networks with desired structural features. For instance, the combination of molecules with specific hydrogen bond donor and acceptor sites can lead to the formation of robust 2D sheets or intricate 3D networks. researchgate.net The synthesis of such frameworks often involves techniques like co-crystallization from solution, where the components self-assemble into the most thermodynamically stable arrangement. polimi.it

Catalytic Functions within Supramolecular Assemblies

The well-defined cavities within supramolecular assemblies can serve as nanoscale reaction vessels, enabling catalytic transformations. tu-dortmund.de The encapsulation of guest molecules within these confined spaces can alter their reactivity and selectivity, leading to outcomes not observed in bulk solution. acs.orgnitschkegroup-cambridge.com

Host-Guest Chemistry for Encapsulation and Reactivity Control

Host-guest chemistry is a central concept in supramolecular science, where a larger host molecule encapsulates a smaller guest molecule. lu.se This encapsulation is driven by non-covalent interactions between the host and guest. researchgate.net The cavity of the host provides a unique microenvironment that can stabilize reactive species or orient reactants for a specific reaction pathway. nitschkegroup-cambridge.com

Metal-Organic Cages and Frameworks as Platforms for Heterogeneous and Homogeneous Catalysis

Metal-organic cages are discrete, self-assembled coordination compounds, whereas metal-organic frameworks are extended, crystalline coordination polymers. nih.govlu.se Both classes of materials offer unique advantages for catalysis. MOCs, being soluble, can function as homogeneous catalysts, while the porous and solid-state nature of MOFs makes them ideal candidates for heterogeneous catalysis. rsc.orgberkeley.edu

The catalytic activity of these materials can stem from several features:

Open Metal Sites: The metal nodes within the framework can possess open coordination sites, allowing them to act as Lewis acid catalysts.

Functional Linkers: The organic linkers themselves can be catalytically active or can be functionalized with catalytic groups.

Confinement Effects: The pores and cavities of MOCs and MOFs can encapsulate substrate molecules, leading to enhanced reaction rates and selectivity through proximity and orientation effects. acs.org

Theoretical Application of this compound in Catalytic MOFs and MOCs

While direct experimental evidence for the use of this compound as a primary linker in catalytic MOCs or MOFs is scarce, its structural motifs are present in more complex linkers used for such purposes. For instance, diamine functionalities are integral to many linkers used in MOF synthesis. nih.gov The amino groups can coordinate to metal centers, forming the nodes of the framework.

The bromine atoms on the benzene ring could play several roles. They are electron-withdrawing, which would influence the electron density of the aromatic ring and the basicity of the amine groups. In a final MOF or MOC structure, these bromine atoms would project into the pores or cavities, influencing the host-guest interactions with potential substrates.

Furthermore, the carbon-bromine bond can be a site for post-synthetic modification. For example, through cross-coupling reactions, the bromine atoms could be replaced with other functional groups to introduce or enhance catalytic activity. This approach allows for the targeted design of catalysts.

Hypothetical Catalytic Reactions

The table below outlines a hypothetical scenario for a MOF constructed with this compound and its potential catalytic application.

| Catalyst Component | Function | Potential Catalytic Application |

| Metal Node (e.g., Cu(II), Zn(II)) | Lewis acidic center | Knoevenagel Condensation |

| This compound Linker | Structural backbone, influences pore environment | Substrate selectivity |

| Pore/Cavity | Reaction vessel | Concentration of reactants |

In a hypothetical Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, the open metal sites of the MOF could activate the aldehyde carbonyl group. The pores of the MOF would encapsulate the reactants, potentially leading to higher efficiency and selectivity compared to the reaction in bulk solution. The bromo-substituents within the pores could influence which substrates are able to enter and bind within the catalytic pocket.

Research Findings on Related Structures

While direct research on this compound as a primary linker is limited, studies on related diamino-functionalized linkers demonstrate the feasibility of this approach. For example, MOFs constructed from 2-amino-1,4-benzenedicarboxylic acid have been shown to be effective catalysts for various reactions. d-nb.info These studies highlight the importance of the amino group in both structuring the framework and influencing its catalytic properties.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. libretexts.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. libretexts.org For "2,6-Dibromobenzene-1,4-diamine" and its derivatives, high-field NMR is indispensable.

High-Field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Complete Structural Assignment of Derivatives

One-dimensional (1D) NMR, specifically ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers the initial and most fundamental insight into molecular structure. In the case of "this compound," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons. For instance, a ¹H NMR spectrum of "this compound" isolated as a byproduct showed a doublet in the aromatic amino region, which was crucial in its identification. lu.se The ¹³C NMR spectrum complements this by providing a count of unique carbon environments, including those directly bonded to bromine.

While 1D NMR is powerful, complex derivatives of "this compound" often exhibit crowded spectra where signals overlap. Two-dimensional (2D) NMR experiments are essential for resolving these ambiguities and establishing complete structural connectivity. creative-biostructure.comugm.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu A COSY spectrum of a "this compound" derivative would reveal which aromatic protons are neighbors, helping to confirm substitution patterns. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It provides a clear map of one-bond C-H connections, definitively assigning the proton signal to its corresponding carbon in the backbone of the molecule. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu For example, in a derivative, the protons of a substituent could show an HMBC correlation to the carbon atoms of the dibromobenzene ring, confirming the point of attachment. researchgate.net

These techniques, when used in combination, allow for the unequivocal assignment of all proton and carbon signals, even in structurally complex derivatives. science.govuvic.ca

Table 1: Application of 2D NMR Techniques for Structural Elucidation

| NMR Experiment | Type | Information Gained | Application to Derivatives |

|---|---|---|---|

| COSY | Homonuclear (¹H-¹H) | Reveals proton-proton (J-coupling) correlations through bonds. sdsu.edu | Confirms neighboring protons on the aromatic ring and within substituent chains. |

| HSQC | Heteronuclear (¹H-¹³C) | Correlates protons to their directly attached carbons (¹J coupling). sdsu.edu | Assigns specific protons to their corresponding carbon atoms. researchgate.net |

| HMBC | Heteronuclear (¹H-¹³C) | Shows correlations between protons and carbons over multiple bonds (²J, ³J). sdsu.edu | Establishes long-range connectivity, linking substituents to the core ring structure. researchgate.net |

Dynamic NMR Studies for Conformational Analysis of Flexible Derivatives

When "this compound" is functionalized with flexible substituents, the resulting molecules may exist as a mixture of rapidly interconverting conformers (rotamers) at room temperature. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool for studying these conformational dynamics. acs.orgunibas.it

By lowering the temperature, the rate of interconversion between conformers can be slowed on the NMR timescale. This can lead to the decoalescence of time-averaged signals into separate, distinct signals for each populated conformer. cdnsciencepub.com From the analysis of these temperature-dependent line-shape changes, the activation energy (ΔG‡) for the rotational or inversion process can be determined. unibas.itresearchgate.net Such studies provide critical insights into the steric and electronic effects governing the three-dimensional shape and flexibility of the molecule, which can be compared with computational models. unibas.it For example, studies on other substituted benzenes have successfully determined the barriers to internal rotation and characterized the stereodynamics of chiral isomers. acs.orgcdnsciencepub.com

Mass Spectrometry Techniques for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the determination of a compound's exact mass, which can be used to deduce its unique elemental formula. mdpi.com While multiple chemical formulas can result in the same nominal mass (integer mass), there is only one possible formula for a given exact mass.

For "this compound" (C₆H₆Br₂N₂), the calculated exact mass of the most abundant isotopic species (containing ¹²C, ¹H, ⁷⁹Br, and ¹⁴N) is 265.88772 Da. lookchem.com An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the assigned molecular formula, confirming the identity of the compound. msu.edunih.gov

Isotopic Pattern Analysis for the Presence of Multiple Bromine Atoms

One of the most characteristic features in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Bromine occurs naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.orglibretexts.org

This isotopic distribution gives rise to a unique pattern for the molecular ion (M⁺) peak.

A compound with one bromine atom will show two peaks of roughly equal intensity: an M⁺ peak (containing ⁷⁹Br) and an [M+2]⁺ peak (containing ⁸¹Br). chemguide.co.uk

A compound with two bromine atoms , such as "this compound," will exhibit a characteristic triplet of peaks: an M⁺ peak (containing two ⁷⁹Br atoms), an [M+2]⁺ peak (containing one ⁷⁹Br and one ⁸¹Br atom), and an [M+4]⁺ peak (containing two ⁸¹Br atoms). savemyexams.com The relative intensity ratio of these peaks will be approximately 1:2:1. savemyexams.comresearchgate.net

Observing this 1:2:1 isotopic cluster in the mass spectrum is a definitive confirmation of the presence of two bromine atoms in the molecule, providing powerful evidence for the structure of "this compound" and its derivatives. youtube.comnih.gov

Table 3: Theoretical Isotopic Pattern for [C₆H₆Br₂N₂]⁺

| Ion | Bromine Isotopes | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| M⁺ | ⁷⁹Br, ⁷⁹Br | 265.8877 | ~1 |

| [M+2]⁺ | ⁷⁹Br, ⁸¹Br | 267.8857 | ~2 |

| [M+4]⁺ | ⁸¹Br, ⁸¹Br | 269.8836 | ~1 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

In the IR and Raman spectra of derivatives of this compound, specific vibrational modes can be assigned to the various functional groups present in the molecule.

N-H Vibrations: The amino groups (NH₂) give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. In substituted anilines, the frequencies and intensities of these bands are influenced by the nature and position of the substituents. royalsocietypublishing.org

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range. davuniversity.org The C=C stretching vibrations within the aromatic ring are observed between 1400 and 1650 cm⁻¹. davuniversity.org The pattern of these bands can provide information about the substitution on the benzene (B151609) ring.

C-N Vibrations: The C-N stretching vibration in aromatic amines is usually found around 1288 cm⁻¹. researchgate.net

C-Br Vibrations: The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹.

Other Functional Groups: In derivatives, new characteristic bands will appear. For example, if the diamine is used to synthesize polymers or other complex molecules, vibrations corresponding to the newly formed bonds (e.g., amide C=O stretch in polyamides) will be present.

The following table summarizes the expected characteristic vibrational frequencies for compounds derived from this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1650 |

| Aromatic C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Vibrational spectroscopy provides insights into the strength of chemical bonds. Generally, stronger bonds vibrate at higher frequencies. davuniversity.org The positions of the characteristic vibrational bands can therefore be used to qualitatively assess bond strengths. For example, the frequency of the C-N stretching vibration can be influenced by the electronic effects of the bromine substituents. The electron-withdrawing nature of bromine can affect the electron density on the nitrogen atom and the C-N bond strength.

Furthermore, the conformation of the molecule can be studied. For instance, the orientation of the amino groups with respect to the phenyl ring can influence the vibrational spectra. researchgate.net In polymers derived from this compound, vibrational spectroscopy can be used to study the polymer chain conformation and intermolecular interactions.

In-situ IR and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. d-nb.info For transformations involving this compound, such as polymerization reactions, these techniques can be used to follow the disappearance of monomer-specific vibrational bands and the appearance of polymer-specific bands. sci-hub.sesemanticscholar.org This allows for the study of reaction kinetics and mechanisms. For example, during the polymerization of anilines, the changes in the intensity of the C-N and C=C stretching bands can be monitored to track the progress of the reaction. plos.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Obtaining single crystals of this compound or its derivatives allows for precise determination of bond lengths, bond angles, and torsion angles. reading.ac.uk This information provides a detailed picture of the molecular geometry. The crystal structure also reveals the packing of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding and halogen bonding.

The following table presents hypothetical, yet plausible, crystallographic data for this compound, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.0 |

| c (Å) | 5.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 495 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.80 |

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. While the synthesis and basic characterization using NMR and mass spectrometry have been reported, indicating the compound has been produced as a crystalline solid, its detailed three-dimensional molecular geometry has not been publicly deposited or published. rsc.orglu.se Therefore, precise, experimentally determined data on bond lengths, bond angles, and torsional angles for this specific compound are not available.

For context, crystallographic analysis of related, but distinct, dibromobenzene derivatives reveals expected values. For instance, in 1,3-dibromobenzene, C-Br bond lengths are typically around 1.90 Å, and C-C bond lengths within the benzene ring average approximately 1.39 Å. nih.gov The internal angles of the benzene ring are close to the ideal 120° for a hexagonal system. In other aniline (B41778) derivatives, C-N bond lengths are generally observed in the range of 1.36 to 1.45 Å. However, the specific electronic and steric influences of two bromine atoms and two amino groups at the 2, 6, 1, and 4 positions would cause unique deviations in these parameters for the title compound. Without experimental data from a crystal structure analysis, any provided values would be purely predictive and fall outside the scope of this report.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

The absence of a published crystal structure for this compound precludes a definitive analysis of its crystal packing and specific intermolecular interactions. However, based on its molecular structure featuring two amino (-NH2) groups and two bromine (-Br) atoms, several types of interactions can be anticipated to govern its solid-state assembly.

Hydrogen Bonds: The amino groups are strong hydrogen bond donors, while the nitrogen atoms also act as acceptors. It is highly probable that extensive intermolecular N-H···N hydrogen bonds form, creating networks such as chains or sheets, which are common motifs in crystalline amines.

Halogen Bonds: The bromine atoms on the benzene ring can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of an adjacent molecule (Br···N). This type of directional interaction is a significant tool in crystal engineering. rsc.org

Study of Polymorphism and Co-crystallization Phenomena

There is no information available in the reviewed scientific literature regarding studies on the polymorphism or co-crystallization of this compound.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon. Different polymorphs of a substance can exhibit distinct physical properties. A systematic screening for polymorphs of this compound by varying crystallization conditions (e.g., solvent, temperature, pressure) would be required to investigate this aspect, but no such studies have been published.

Similarly, co-crystallization involves crystallizing a compound with another distinct molecule (a co-former) to create a new crystalline solid with a unique structure and properties. Co-crystallization experiments involving this compound, for example with halogen bond acceptors or other hydrogen bonding species, have not been reported. rsc.org Such studies could reveal novel supramolecular synthons and materials, but this remains an unexplored area for this particular compound.

Lack of Specific Research Data for "this compound"

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific theoretical and computational chemistry studies focused solely on the compound This compound . The stringent requirements of the requested article—to generate thorough, informative, and scientifically accurate content for each specified section and subsection—cannot be met without such dedicated research.

The search for data on quantum chemical calculations, including Density Functional Theory (DFT) for geometry optimization, prediction of spectroscopic parameters, molecular orbital analysis, and computational modeling of reaction mechanisms, did not yield specific results for this compound.

While computational studies have been conducted on related isomers, such as 4,5-dibromo-1,2-diaminobenzene ajol.infojournalcps.com, and other phenylenediamine derivatives, this information falls outside the explicit scope of the request, which was to focus exclusively on this compound. Introducing data from other compounds would violate the core instructions of the prompt.

Therefore, it is not possible to construct the requested article with the required level of scientific accuracy and detail for the following sections:

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Mechanisms

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

Molecular Dynamics Simulations for Supramolecular and Polymeric Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing for the exploration of dynamic processes, conformational changes, and intermolecular interactions. This technique is particularly useful for studying large, complex systems such as supramolecular assemblies and polymers derived from 2,6-Dibromobenzene-1,4-diamine.

MD simulations are instrumental in predicting how individual molecules of this compound or its derivatives will spontaneously organize into larger, ordered supramolecular structures. nih.govbeilstein-journals.org These simulations can model the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive the self-assembly process. numberanalytics.com By simulating the behavior of many molecules in a virtual environment, researchers can observe the formation of aggregates, predict their morphology, and understand the thermodynamic driving forces behind their formation. nih.govaps.org For example, computational studies on phenylenediamine isomers have been used to understand the tuneable self-assembly of molecular building blocks into complex patterns. nih.gov

Host-guest chemistry, a central concept in supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. researchgate.net MD and other computational methods like Density Functional Theory (DFT) can predict the feasibility and stability of such complexes. numberanalytics.comiu.edu For instance, computational studies have successfully predicted the binding selectivity of different phenylenediamine isomers with host molecules like cucurbit acs.orguril. iu.edu These studies revealed that while p-phenylenediamine (B122844) preferentially binds inside the host's cavity, the ortho and meta isomers favor binding to the exterior. iu.edu Such computational predictions are crucial for designing systems for applications like molecular sensing, catalysis, and drug delivery. researchgate.netwhiterose.ac.uk The general approach involves modeling the host and guest, calculating the interaction energies for different binding poses, and determining the most stable configuration. iu.eduwhiterose.ac.uk

Table 1: Computational Methods in Host-Guest Chemistry

| Computational Method | Application in Host-Guest Studies | Key Insights |

|---|---|---|

| Molecular Mechanics (MM) | Simulating large systems to predict binding poses and affinities. numberanalytics.com | Provides information on the geometry and stability of host-guest complexes. |

| Molecular Dynamics (MD) | Modeling the dynamic process of guest binding and release. iu.eduplos.org | Elucidates the mechanism of interaction and the role of solvent and flexibility. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and accurate binding energies. numberanalytics.comiu.edu | Offers detailed understanding of non-covalent interactions (e.g., hydrogen bonds, π-stacking). tandfonline.com |

| Molecular Docking | Screening large libraries of potential guests for a specific host. whiterose.ac.uk | Predicts preferred binding modes and ranks potential guests based on scoring functions. tandfonline.com |

Polymers derived from this compound are expected to possess unique properties due to the rigid aromatic backbone and the influence of the bromine substituents. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is key to understanding and predicting these properties. exlibrisgroup.com.cnqmul.ac.uk

Factors influencing polymer conformation that can be studied computationally include:

Backbone Torsional Profile: The energy barriers to rotation around bonds in the polymer backbone. qmul.ac.ukutwente.nl

Side-Chain Interactions: The influence of substituent groups on the main chain's conformation. qmul.ac.uk

Intermolecular Packing: How polymer chains arrange themselves in the solid state, affecting crystallinity and morphology. diva-portal.org

Solvent Effects: The interaction between the polymer and solvent molecules, which can significantly alter chain conformation. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies for Derived Materials

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of molecules with their macroscopic properties or biological activities. mdpi.comajrconline.org These models are built by developing a mathematical equation that links calculated molecular descriptors to an experimentally measured property.

For materials derived from this compound, QSPR could be employed to predict a wide range of properties without the need for synthesis and experimental testing of every possible derivative. While specific QSPR studies on polymers from this exact monomer are not widely reported, the methodology has been successfully applied to other aromatic amines to predict properties like oxidation rates, toxicity, and mutagenicity. ajrconline.orgacs.orgacs.org

The typical workflow for a QSPR study is as follows:

Data Set Collection: A series of related compounds with known experimental property values is assembled. acs.org

Molecular Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., connectivity indices), or geometrical (e.g., surface area). mdpi.comacs.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of descriptors and the property of interest. mdpi.comajrconline.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. acs.org

Table 2: Examples of Molecular Descriptors Used in QSPR/QSAR for Aromatic Amines

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Correlates with the ease of oxidation and electron-donating ability. acs.org |

| Electronic | Dipole Moment | Relates to polarity and intermolecular interactions. |

| Constitutional | Molecular Weight | Basic property influencing physical characteristics like boiling point and density. |

| Topological | Molecular Connectivity Indices (e.g., ³χ) | Encodes information about the size, shape, and degree of branching in a molecule. researchgate.net |

| Quantum-Chemical | Electrophilicity Index | Measures a molecule's ability to accept electrons, important for reactivity. acs.orgnih.gov |

For materials based on this compound, a QSPR approach could predict properties like glass transition temperature, thermal stability, electronic bandgap, or solubility, thereby accelerating the discovery of materials with desired performance characteristics.

Predictive Design of Novel Derivatives and Materials Based on Computational Insights

A major goal of computational chemistry is the in silico design of new molecules and materials with tailored functionalities. tandfonline.comirb.hr By leveraging the predictive power of methods like DFT and MD, researchers can screen hypothetical derivatives of this compound for desired properties before undertaking time-consuming and expensive laboratory synthesis. rsc.org

This predictive design process often involves:

Hypothesizing Novel Structures: New derivatives are designed by modifying the this compound core, for example, by adding different functional groups or by using it as a building block in a larger polymer or framework.

Property Calculation: Quantum chemical calculations (often DFT) are performed on these virtual molecules to predict key properties. tandfonline.comnih.gov This can include electronic properties (HOMO/LUMO levels for predicting conductivity and optical behavior), thermodynamic stability, and geometric parameters. nih.govrsc.org

Screening and Selection: The computational results are used to screen the candidates. For example, in designing new materials for organic electronics, scientists might screen for derivatives with a specific bandgap or high charge mobility. researchgate.net

Guiding Synthesis: The most promising candidates identified through computation are then prioritized for experimental synthesis and characterization.

For instance, DFT calculations could be used to explore how changing the substituents on the phenyl ring of this compound affects the electronic bandgap of a resulting polymer. This would allow for the targeted synthesis of polymers with specific colors or conductivities for applications in organic light-emitting diodes (OLEDs) or solar cells. nih.gov Similarly, computational modeling can guide the synthesis of coordination polymers by predicting which metal ions and ligand geometries will lead to stable, porous frameworks with potential applications in gas storage or catalysis. tandfonline.com

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of applications for 2,6-Dibromobenzene-1,4-diamine is intrinsically linked to the development of efficient, scalable, and sustainable methods for its synthesis. Traditional routes often involve harsh conditions or multi-step processes that can be inefficient and environmentally taxing. Future research is poised to address these challenges.